2-iodo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride -

2-iodo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride

Catalog Number: EVT-4199187
CAS Number:
Molecular Formula: C13H18ClIN2O
Molecular Weight: 380.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Iodo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride is a substituted benzamide derivative belonging to a class of compounds known for their affinity towards dopamine receptors, particularly the D2 subtype. [] These compounds are of significant interest in neuroscience research for studying dopaminergic neurotransmission and exploring potential therapeutic applications for neurological and psychiatric disorders. [, ]

Mechanism of Action

Although not explicitly stated for 2-iodo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride, related benzamide derivatives are known to exert their pharmacological effects primarily through their interaction with dopamine receptors, specifically the D2 subtype. [, ] This interaction likely involves competitive antagonism, where the benzamide derivative binds to the receptor, preventing the binding of endogenous dopamine and subsequent signal transduction.

Applications
  • Radioligand Binding Studies: Radiolabeled analogs of 2-iodo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride could be employed in in vitro and in vivo studies to characterize dopamine D2 receptor density and distribution in various tissues and model organisms. []
  • Developing Novel Therapeutics: Understanding the structure-activity relationship of 2-iodo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride and its derivatives could aid in designing novel therapeutic agents with improved efficacy and selectivity for dopamine D2 receptors, potentially targeting conditions such as schizophrenia, Parkinson's disease, and restless leg syndrome. [, , ]

N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide

Compound Description: This compound is a radioiodinated benzamide investigated for its potential as a diagnostic imaging agent for breast cancer. It demonstrates preferential binding to sigma receptors, which are overexpressed in breast cancer cells []. Preclinical studies showed promising results, with the compound accumulating in breast tumors in vivo [].

(S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-5-iodo-2-methoxybenzamide (IBZM)

Compound Description: This compound, often referred to as IBZM, represents a potent and selective dopamine D-2 receptor antagonist used in studying the distribution of dopamine D-2 receptors in the brain [, , ]. IBZM exhibits stereospecific binding to dopamine D-2 receptors, with the (S)-enantiomer demonstrating higher affinity []. Radiolabeled with iodine-123, IBZM serves as a valuable radioligand for visualizing dopamine D-2 receptor sites in vivo using single-photon emission computed tomography (SPECT) [, ].

Relevance: This compound and 2-iodo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride belong to the substituted benzamide class, known for its dopamine receptor antagonist activity [, ]. Both compounds share a common pharmacophore consisting of an iodinated benzamide core, a methoxy group at the ortho position, and a pyrrolidine ring linked through an alkyl chain to the amide nitrogen. The key difference lies in the length and substitution pattern of the linker, which significantly influences their binding affinities and pharmacological profiles.

4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]benzamide hydrochloride (Metoclopramide)

Compound Description: Metoclopramide is a substituted benzamide used as a gastroprokinetic agent []. It demonstrates significant sex-dependent pharmacokinetic differences in rabbits, suggesting potential variations in its efficacy and metabolism between genders [].

Relevance: Both Metoclopramide and 2-iodo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride belong to the substituted benzamide class, known for their diverse pharmacological activities, including dopamine receptor antagonism and gastroprokinetic effects [, , ]. Although their specific substituents differ, they share a common structural motif with a benzamide core and an alkyl chain linked to the amide nitrogen. This structural similarity suggests potential investigations of 2-iodo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride for its potential gastroprokinetic properties.

N-[(Ethyl-1 pyrrolidinyl-2)methyl] methoxy-2 sulfamoyl-5 benzamide (Sulpiride)

Compound Description: Sulpiride, another substituted benzamide, acts as a dopamine D-2 receptor antagonist with reported effects on gastrointestinal movements [, ]. This compound demonstrates both excitatory and inhibitory effects on gastrointestinal motility, potentially by influencing cholinergic neurons and directly affecting gastrointestinal muscle tissue [].

Relevance: Sulpiride and 2-iodo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride share a crucial structural feature: the N-(2-pyrrolidin-1-ylethyl)benzamide scaffold, which is essential for dopamine D2 receptor antagonism [, ]. Both compounds contain a methoxy group on the benzamide ring and a pyrrolidine ring connected to the amide nitrogen by an ethyl linker. This structural similarity suggests that 2-iodo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride might possess similar pharmacological activities, prompting further investigation into its potential as a neuroleptic agent.

(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457)

Compound Description: FLB 457, a substituted benzamide derivative, exhibits high potency as a dopamine D-2 receptor antagonist []. It demonstrates a preferential inhibition of apomorphine-induced hyperactivity, suggesting potential as an antipsychotic agent with a lower risk of extrapyramidal side effects [].

Relevance: FLB 457 and 2-iodo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride belong to the substituted benzamide class with demonstrated affinity for dopamine receptors [, ]. Although they differ in halogen and methoxy group positions on the benzamide ring, both compounds share a common scaffold consisting of a benzamide core, two methoxy groups, and a pyrrolidine ring connected via an ethyl linker to the amide nitrogen. This shared scaffold suggests potential for 2-iodo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride to exhibit similar antipsychotic activity, warranting further pharmacological evaluation.

N-[(1-Butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide hydrochloride

Compound Description: This compound is a new lipophilic substituted benzamide developed to improve upon the pharmacokinetic properties of sulpiride []. Compared to sulpiride, this compound exhibits greater lipophilicity, leading to enhanced absorption and penetration through the blood-brain barrier, ultimately resulting in higher brain concentrations [].

(R)-N-[[1-(4-Fluorobenzyl)-2-pyrrolidinyl]methyl]-5-bromo-2,3-dimethoxybenzamide (NCQ 115)

Compound Description: NCQ 115, a substituted benzamide, acts as a novel dopamine D2 receptor antagonist. Its structure showcases a folded conformation where the N-fluorobenzyl group on the pyrrolidine ring interacts with the benzamide moiety []. This specific conformation may be crucial for its binding affinity and selectivity towards dopamine D2 receptors.

4-[125I]Iodo-N-[2-(1'-piperidinyl)ethyl]benzenesulfonamide (4-[125I]IPBS)

Compound Description: 4-[125I]IPBS represents a novel radioiodinated benzenesulfonamide specifically designed as a tumor imaging agent targeting σ receptors []. This compound demonstrates high affinity for both σ1 and σ2 receptor subtypes, highlighting its potential for diagnostic imaging in various cancer types.

Properties

Product Name

2-iodo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride

IUPAC Name

2-iodo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride

Molecular Formula

C13H18ClIN2O

Molecular Weight

380.65 g/mol

InChI

InChI=1S/C13H17IN2O.ClH/c14-12-6-2-1-5-11(12)13(17)15-7-10-16-8-3-4-9-16;/h1-2,5-6H,3-4,7-10H2,(H,15,17);1H

InChI Key

VLJAQICOSFKWTM-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCNC(=O)C2=CC=CC=C2I.Cl

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CC=CC=C2I.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.